
BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benz(a)anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment as a result of human activities such as combustion of fossil fuels and tobacco smoking. The synthesis of benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been achieved using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of benz(a)anthracene-12-carboxaldehyde, 7-methyl- involves the formation of reactive intermediates such as epoxides and diol epoxides, which can bind to DNA and cause mutations. This compound has been shown to induce DNA damage by forming adducts with guanine and adenine bases in DNA. These adducts can lead to mutations and chromosomal aberrations, which can contribute to the development of cancer.
Biochemical and Physiological Effects
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to have various biochemical and physiological effects. This compound has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is also relatively stable and can be stored for extended periods without significant degradation. However, there are also limitations to the use of this compound in lab experiments. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is highly toxic and can pose a significant risk to researchers. This compound is also highly reactive and can form reactive intermediates that can react with other compounds in the lab, leading to false results.
Orientations Futures
There are several future directions for the study of benz(a)anthracene-12-carboxaldehyde, 7-methyl-. One of the most significant directions is the development of strategies for the prevention and treatment of cancer. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to play a significant role in the development of cancer, and understanding its mechanism of action and physiological effects can lead to the development of new therapies for cancer. Another future direction is the study of the environmental and occupational exposure to benz(a)anthracene-12-carboxaldehyde, 7-methyl-. This compound is widely distributed in the environment and is present in various occupational settings, and understanding its effects on human health can lead to the development of strategies for the prevention of exposure and the protection of workers. Finally, the study of the toxicology of benz(a)anthracene-12-carboxaldehyde, 7-methyl- can lead to the development of new methods for the assessment of the toxicity of BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-s and other environmental pollutants.
Méthodes De Synthèse
The synthesis of benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been achieved using various methods. One of the most common methods involves the oxidation of 7-methylbenz(a)anthracene using potassium permanganate in the presence of acetic acid. This method yields benz(a)anthracene-12-carboxylic acid, which is then converted to benz(a)anthracene-12-carboxaldehyde, 7-methyl- using a reducing agent such as sodium borohydride. Another method involves the reaction of 7-methylbenz(a)anthracene with a mixture of chromic acid and acetic anhydride, which yields benz(a)anthracene-12-carboxylic acid anhydride. This compound is then hydrolyzed to yield benz(a)anthracene-12-carboxaldehyde, 7-methyl-.
Applications De Recherche Scientifique
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to induce DNA damage and cause mutations in cells, which can lead to the development of cancer. This compound has been used to study the mechanism of action of BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-s in the development of cancer, and to develop strategies for the prevention and treatment of cancer.
Propriétés
Numéro CAS |
17513-40-5 |
|---|---|
Nom du produit |
BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL- |
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
7-methylbenzo[a]anthracene-12-carbaldehyde |
InChI |
InChI=1S/C20H14O/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-12H,1H3 |
Clé InChI |
FPNFYDYIOKGCPS-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C=O |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C=O |
Autres numéros CAS |
17513-40-5 |
Synonymes |
7-Methylbenz[a]anthracene-12-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





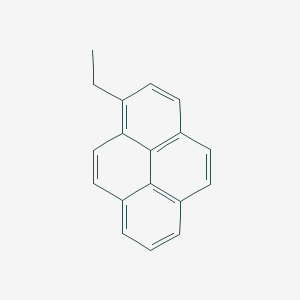
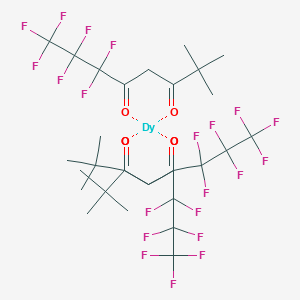
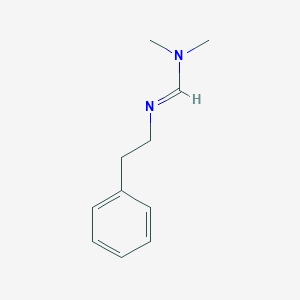
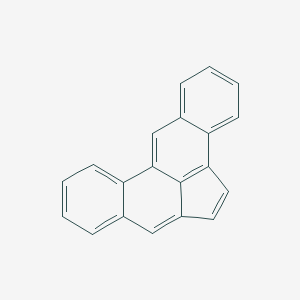
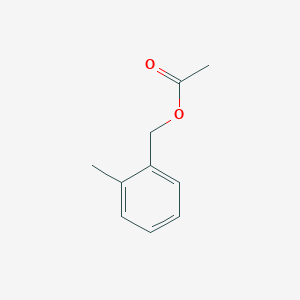
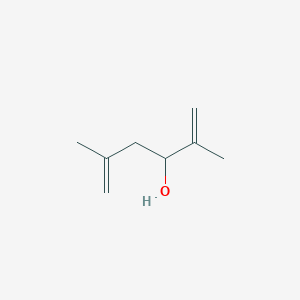
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
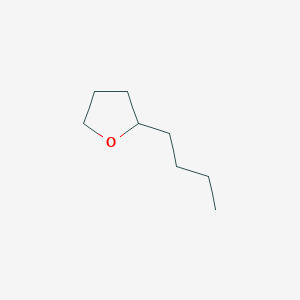
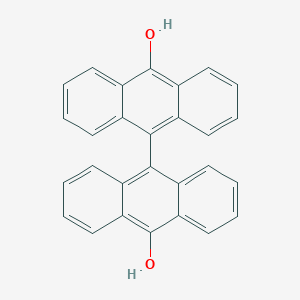
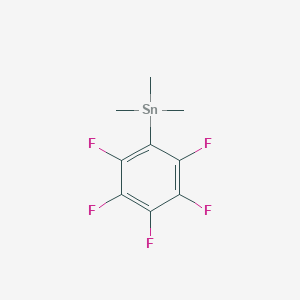
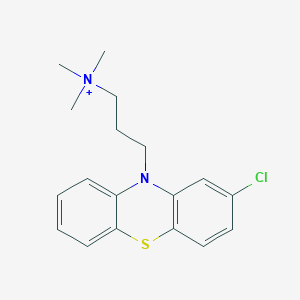
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)